(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its use in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. The presence of the tert-butyl group and the methoxy group in its structure contributes to its unique reactivity and selectivity in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method includes the reaction of (S)-tert-butyl glycidyl ether with methoxyamine under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for maintaining product quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amino alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amino alcohols.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The tert-butyl and methoxy groups provide steric and electronic effects that enhance the selectivity of the compound in asymmetric synthesis. The molecular targets and pathways involved include interactions with various nucleophiles and electrophiles, leading to the formation of enantiomerically enriched products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S,5R)-4-tert-butyl-5-methylnonane
- (4S,5R)-tert-butyl 4-formyl-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate
- (4S,5R)-4-tert-butyl-5-ethyl-2-methylnonane
Uniqueness
(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one is unique due to its specific combination of tert-butyl and methoxy groups, which provide distinct steric and electronic properties. These properties make it particularly effective as a chiral auxiliary in asymmetric synthesis, offering higher selectivity and yield compared to similar compounds.
Eigenschaften
Molekularformel |
C8H15NO3 |
---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(4S,5R)-4-tert-butyl-5-methoxy-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)5-6(11-4)12-7(10)9-5/h5-6H,1-4H3,(H,9,10)/t5-,6-/m1/s1 |
InChI-Schlüssel |
NXJGCBBUBBIDJU-PHDIDXHHSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1[C@@H](OC(=O)N1)OC |
Kanonische SMILES |
CC(C)(C)C1C(OC(=O)N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.